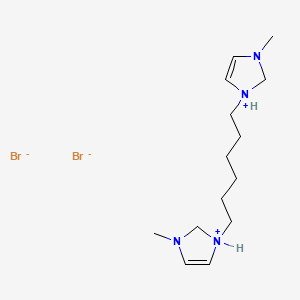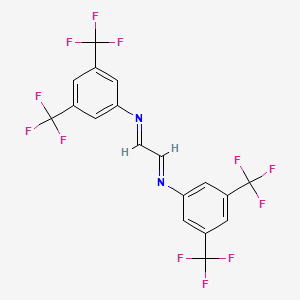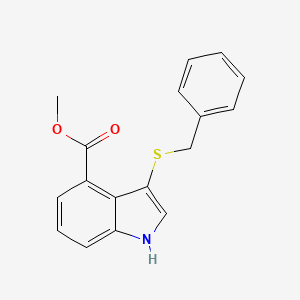
Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzylsulfanyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with a thiol group on the indole ring.
Esterification: The carboxylic acid group on the indole ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Methyl 3-(phenylsulfanyl)-1H-indole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 3-(methylsulfanyl)-1H-indole-4-carboxylate: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness:
- The presence of the benzylsulfanyl group can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
- The specific substitution pattern on the indole ring can lead to unique interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
188656-65-7 |
|---|---|
分子式 |
C17H15NO2S |
分子量 |
297.4 g/mol |
IUPAC名 |
methyl 3-benzylsulfanyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-20-17(19)13-8-5-9-14-16(13)15(10-18-14)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 |
InChIキー |
LYHNYXXUMTUWJE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)


![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

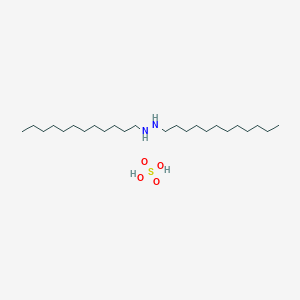

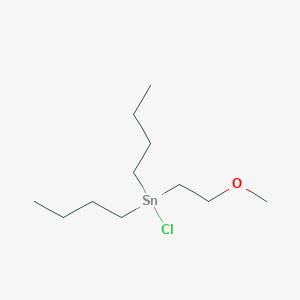
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
